molecular formula C17H18F2N4O2 B3007425 N-(3-(difluoromethoxy)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide CAS No. 1396785-54-8

N-(3-(difluoromethoxy)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide

Cat. No.: B3007425
CAS No.: 1396785-54-8
M. Wt: 348.354
InChI Key: PHCDDTRSWSLGTL-UHFFFAOYSA-N
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Description

N-(3-(difluoromethoxy)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H18F2N4O2 and its molecular weight is 348.354. The purity is usually 95%.
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Biological Activity

N-(3-(difluoromethoxy)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H23F2N6OC_{20}H_{23}F_2N_6O. The compound features a pyridazine core, which is known for its diverse biological activities, particularly in the development of antitumor agents and enzyme inhibitors.

Research indicates that compounds similar to this compound exhibit various biological activities through multiple mechanisms:

  • Inhibition of Enzymes : Many pyridazine derivatives have been identified as inhibitors of monoamine oxidases (MAO), which are crucial in regulating neurotransmitter levels. For instance, studies have shown that certain derivatives can selectively inhibit MAO-B with IC50 values in the low micromolar range, suggesting potential applications in treating neurodegenerative disorders .
  • Antitumor Activity : The compound's structure suggests it may inhibit key pathways involved in cancer cell proliferation. Pyrazole derivatives, closely related to pyridazines, have demonstrated significant inhibitory effects against various cancer cell lines by targeting specific kinases and receptors associated with tumor growth .
  • Anti-inflammatory Properties : There is evidence that similar compounds exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Phenyl Ring : The presence of electron-withdrawing groups such as difluoromethoxy enhances the compound's potency against certain targets by increasing the electron deficiency of the aromatic system, potentially improving binding affinity to biological receptors .
  • Piperidine Moiety : The piperidine ring contributes to the overall lipophilicity and conformational flexibility of the compound, which are critical for optimal interaction with biological targets .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Antitumor Efficacy : A study evaluated a series of pyridazine derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific modifications led to enhanced cytotoxicity compared to standard therapies like doxorubicin, highlighting the potential for developing new anticancer agents based on this scaffold .
  • Inhibition Studies : Another research focused on the inhibitory effects on MAO-B, demonstrating that certain derivatives achieved significant inhibition at low concentrations. This suggests that this compound could be further developed as a therapeutic agent for neurological conditions .

Summary Table of Biological Activities

Activity TypeRelated CompoundsIC50/Effectiveness
MAO-B InhibitionPyridazinonesIC50 ~ 0.75 μM
Antitumor ActivityPyridazine derivativesSignificant cytotoxicity in MCF-7 and MDA-MB-231
Anti-inflammatoryVarious pyrazole derivativesNotable reduction in inflammation markers

Properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-6-piperidin-1-ylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O2/c18-17(19)25-13-6-4-5-12(11-13)20-16(24)14-7-8-15(22-21-14)23-9-2-1-3-10-23/h4-8,11,17H,1-3,9-10H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCDDTRSWSLGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=CC(=CC=C3)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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